molecular formula C16H13N B181189 6,11-dihydro-5H-benzo[b]carbazole CAS No. 22044-93-5

6,11-dihydro-5H-benzo[b]carbazole

Cat. No. B181189
CAS RN: 22044-93-5
M. Wt: 219.28 g/mol
InChI Key: ISIMQKUGRYBTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-dihydro-5H-benzo[b]carbazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. It is a bicyclic aromatic compound that contains a benzene ring fused to a carbazole ring. The compound has a molecular formula of C14H11N and a molecular weight of 193.25 g/mol.

Mechanism Of Action

The mechanism of action of 6,11-dihydro-5H-benzo[b]carbazole depends on its specific application. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. In material science and organic electronics, the compound's mechanism of action is related to its electronic properties, such as its ability to transport charge and emit light.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6,11-dihydro-5H-benzo[b]carbazole depend on its specific application. In medicinal chemistry, the compound has been shown to have anticancer activity, as well as the ability to inhibit the activity of certain enzymes. In material science and organic electronics, the compound's effects are related to its electronic properties, such as its ability to transport charge and emit light.

Advantages And Limitations For Lab Experiments

The advantages of using 6,11-dihydro-5H-benzo[b]carbazole in lab experiments include its high electron mobility, good luminescence properties, and ability to inhibit the activity of certain enzymes. However, the compound's limitations include its relatively low solubility in common organic solvents, as well as its potential toxicity and carcinogenicity.

Future Directions

For research on 6,11-dihydro-5H-benzo[b]carbazole include investigating its potential as an anticancer agent, as well as its use in organic electronics and material science. Specifically, further research could focus on developing more efficient synthesis methods for the compound, as well as exploring its potential applications in other fields of research, such as catalysis and photovoltaics. Additionally, research could focus on developing new derivatives of the compound with improved properties, such as higher solubility and lower toxicity.

Synthesis Methods

The synthesis of 6,11-dihydro-5H-benzo[b]carbazole can be achieved through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aryl-ethylamine with a carbonyl compound in the presence of an acid catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.

Scientific Research Applications

6,11-dihydro-5H-benzo[b]carbazole has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes. In material science, the compound has been studied for its potential use in organic light-emitting diodes (OLEDs), due to its high electron mobility and good luminescence properties. In organic electronics, the compound has been investigated for its potential use in organic field-effect transistors (OFETs), due to its high charge mobility and good stability.

properties

CAS RN

22044-93-5

Product Name

6,11-dihydro-5H-benzo[b]carbazole

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

6,11-dihydro-5H-benzo[b]carbazole

InChI

InChI=1S/C16H13N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-8,17H,9-10H2

InChI Key

ISIMQKUGRYBTPI-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3

Canonical SMILES

C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3

Origin of Product

United States

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